molecular formula C9H8ClN3 B11905148 4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine

4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine

Cat. No.: B11905148
M. Wt: 193.63 g/mol
InChI Key: MXMHFRXWEXJZOK-UHFFFAOYSA-N
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Description

4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the fourth position and a cyclopropyl group at the third position of the pyrazole ring imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-cyclopropyl-1H-pyrazole with 2-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine is unique due to the presence of the chlorine atom and the cyclopropyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

4-chloro-3-cyclopropyl-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C9H8ClN3/c10-9-7-6(3-4-11-9)12-13-8(7)5-1-2-5/h3-5H,1-2H2,(H,12,13)

InChI Key

MXMHFRXWEXJZOK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3C(=NN2)C=CN=C3Cl

Origin of Product

United States

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